(1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride
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Overview
Description
(1RS,2RS&,4SR,6SR&)-6-aminobicyclo[221]heptan-2-ol hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is another approach that can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
(1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they generally involve standard laboratory techniques and equipment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in various chemical interactions, affecting the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol: This compound shares a similar bicyclic structure but lacks the amino group present in (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[2.2.1]heptan-2-ol hydrochloride.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic framework but includes two nitrogen atoms, making it structurally distinct.
Uniqueness
The presence of both an amino group and a hydroxyl group in (1RS,2RS&,4SR,6SR&)-6-aminobicyclo[221]heptan-2-ol hydrochloride makes it unique compared to other bicyclic compounds
Properties
CAS No. |
2408937-20-0 |
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Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1S,2S,4R,6R)-6-aminobicyclo[2.2.1]heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-4-1-5(6)7(9)3-4;/h4-7,9H,1-3,8H2;1H/t4-,5+,6-,7+;/m1./s1 |
InChI Key |
FRJIWAJUVNFNCT-VSLZZJKVSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1[C@H](C2)O)N.Cl |
Canonical SMILES |
C1C2CC(C1C(C2)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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